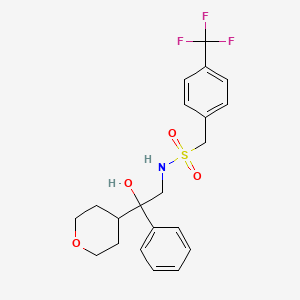

1-(2-Fluorobenzyl)-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluorobenzyl)-1H-imidazol-2-amine is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as cell migration, protein degradation, and immune response.

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands, including imidazole derivatives, have been developed as efficient catalysts for C-N bond formation. These catalysts facilitate a variety of reactions under solvent-free conditions, showcasing their utility in sustainable and green chemistry (Donthireddy, Illam, & Rit, 2020).

Radioligand Development for PET Imaging

Imidazole derivatives have been utilized in the synthesis of radioligands for imaging histamine H3 receptors, indicating their potential in clinical PET studies to explore neurological functions and disorders (Iwata et al., 2000).

Materials Science

Polymeric N-heterocyclic carbene-zinc complexes derived from imidazolium salts demonstrate significant catalytic activity in reactions involving CO2 as a C1 building block. Their applications in materials science highlight the role of imidazole derivatives in environmental chemistry and technology (Yang et al., 2015).

Organic Synthesis

Imidazole derivatives serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Their versatility is exemplified in the synthesis of diverse structures through methodologies such as palladium-catalyzed aminations, showcasing their pivotal role in drug discovery and development (Grasa et al., 2001).

Bioactive Molecule Synthesis

The synthesis and evaluation of imidazole derivatives for their anti-inflammatory and analgesic activities illustrate their potential in medicinal chemistry. These compounds, through various synthetic routes, have shown significant biological activities in preclinical models, underscoring the therapeutic possibilities of imidazole-based structures (Khalifa & Abdelbaky, 2008).

Fluorescence and Imaging

Imidazole derivatives have been identified as fluorescent probes with tunable emission, suitable for live cell imaging. This application highlights their importance in biochemical and medical research, offering tools for studying cellular processes and diagnostics (Zhao et al., 2011).

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQBERLWOAGQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)

![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)

![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)

![methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2838076.png)

![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2838081.png)

![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)